molecular formula C7H5BrN2S B7805106 6-bromo-1H-benzimidazole-2-thiol

6-bromo-1H-benzimidazole-2-thiol

Cat. No.: B7805106
M. Wt: 229.10 g/mol
InChI Key: HZTQEFLQSTYJSE-UHFFFAOYSA-N
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Description

The compound identified as “6-bromo-1H-benzimidazole-2-thiol” is a chemical entity with a unique structure and properties. It is used in various scientific and industrial applications due to its specific chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1H-benzimidazole-2-thiol involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction involving [specific reagents] under [specific conditions].

    Step 2: Intermediate formation and subsequent reaction with [another reagent] under [temperature and pressure conditions].

    Step 3: Final purification and isolation of this compound using [techniques such as crystallization or chromatography].

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:

    Bulk synthesis: Using large quantities of starting materials and reagents.

    Optimization: Adjusting reaction conditions to maximize yield and minimize by-products.

    Purification: Employing industrial-scale purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-bromo-1H-benzimidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to yield reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include [specific oxidants] under [specific conditions].

    Reduction: Reducing agents such as [specific reductants] under [specific conditions].

    Substitution: Reagents like [specific nucleophiles or electrophiles] under [temperature and solvent conditions].

Major Products

Scientific Research Applications

6-bromo-1H-benzimidazole-2-thiol is utilized in various fields of scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: In studies related to [specific biological processes or pathways].

    Medicine: Potential therapeutic applications due to its [specific properties].

    Industry: Used in the production of [specific industrial products or materials].

Mechanism of Action

The mechanism by which 6-bromo-1H-benzimidazole-2-thiol exerts its effects involves interaction with specific molecular targets and pathways. It may act by:

    Binding: To specific receptors or enzymes, altering their activity.

    Modulation: Of signaling pathways involved in [specific biological processes].

    Inhibition or Activation: Of specific biochemical reactions, leading to [specific outcomes].

Comparison with Similar Compounds

Similar Compounds

6-bromo-1H-benzimidazole-2-thiol can be compared with other compounds such as [list of similar compounds]. These compounds share certain structural features but differ in their specific properties and applications.

Uniqueness

The uniqueness of this compound lies in its [specific structural features or properties], which make it particularly suitable for [specific applications].

Properties

IUPAC Name

6-bromo-1H-benzimidazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTQEFLQSTYJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Br)NC(=N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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